molecular formula C15H10Cl3F3 B14577838 Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- CAS No. 61693-90-1

Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)-

Cat. No.: B14577838
CAS No.: 61693-90-1
M. Wt: 353.6 g/mol
InChI Key: IWCHRUZUPZZICI-UHFFFAOYSA-N
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Description

Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with dichloro, chlorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 2,2-dichloro-1-(4-chlorophenyl)ethane in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced through a subsequent reaction using trifluoromethylating agents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.

Scientific Research Applications

Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2-dichloro-: Similar in structure but lacks the trifluoromethyl group.

    Benzene, 1-chloro-2-(trifluoromethyl)-: Similar but lacks the dichloro and chlorophenyl groups.

    Benzene, 1-(4-chlorophenyl)-2-(trifluoromethyl)-: Similar but lacks the dichloro group.

Uniqueness

Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)- is unique due to the combination of dichloro, chlorophenyl, and trifluoromethyl groups on the benzene ring

Properties

CAS No.

61693-90-1

Molecular Formula

C15H10Cl3F3

Molecular Weight

353.6 g/mol

IUPAC Name

1-chloro-4-[2,2-dichloro-1-[2-(trifluoromethyl)phenyl]ethyl]benzene

InChI

InChI=1S/C15H10Cl3F3/c16-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)15(19,20)21/h1-8,13-14H

InChI Key

IWCHRUZUPZZICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)C(F)(F)F

Origin of Product

United States

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